TCO-PEG4-CH2 NHS ester
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Overview
Description
It is widely used in bioconjugation and click chemistry applications due to its enhanced solubility in aqueous buffers and its ability to label antibodies, proteins, and other primary amine-containing macromolecules . The compound features a long, hydrophilic polyethylene glycol spacer arm that minimizes steric hindrance during ligation to complementary tetrazine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG4-CH2 NHS ester typically involves the following steps:
Preparation of trans-cyclooctene (TCO): This involves the isomerization of cis-cyclooctene to trans-cyclooctene using a suitable catalyst.
Attachment of Polyethylene Glycol (PEG) Spacer: The TCO is then reacted with a polyethylene glycol derivative to introduce the PEG spacer.
Formation of NHS Ester: The final step involves the reaction of the PEGylated TCO with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Isomerization: Large-scale isomerization of cis-cyclooctene to trans-cyclooctene.
PEGylation: Large-scale reaction of TCO with polyethylene glycol derivatives.
NHS Ester Formation: Large-scale coupling of PEGylated TCO with NHS using industrial-grade coupling agents
Chemical Reactions Analysis
Types of Reactions
TCO-PEG4-CH2 NHS ester primarily undergoes:
Click Chemistry Reactions: The compound participates in strain-promoted, copper-free click chemistry cycloaddition reactions with tetrazines.
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Tetrazines: Used in click chemistry reactions with this compound.
Primary Amines: React with the NHS ester group under mild conditions to form amide bonds.
Major Products
Dihydropyridazine Linkages: Formed from the reaction with tetrazines.
Amide Bonds: Formed from the reaction with primary amines.
Scientific Research Applications
TCO-PEG4-CH2 NHS ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TCO-PEG4-CH2 NHS ester involves:
Click Chemistry: The trans-cyclooctene moiety reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition to form stable dihydropyridazine linkages.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the labeling of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- TCO-PEG3-NHS ester
- TCO-PEG4-VC-PAB-MMAE
- TCO-PEG4-DBCO
- TCO-PEG3-maleimide
- TCO-PEG12-NHS ester
Uniqueness
TCO-PEG4-CH2 NHS ester is unique due to its:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O10/c26-20-8-9-21(27)25(20)35-22(28)18-33-17-16-32-15-14-31-13-12-30-11-10-24-23(29)34-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18H2,(H,24,29)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTRGDCVNWNLKO-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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